Structural Elucidation of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate: A Comprehensive Crystallographic Guide
Executive SummaryEthyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1)[1] is a highly functionalized cyclopropane derivative frequently utilized as a versatile building block in the synthesis of active...
Author: BenchChem Technical Support Team. Date: April 2026
Executive SummaryEthyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1)[1] is a highly functionalized cyclopropane derivative frequently utilized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a rigid cyclopropane core substituted with a flexible ethyl ester and a cyanomethyl group in a trans configuration. Determining its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical for understanding its steric profile, ring strain, and reactivity in stereoselective syntheses.
This whitepaper outlines a self-validating, end-to-end methodology for the crystallization, data collection, and structural refinement of this specific compound.
Cyclopropane derivatives with terminal ethyl esters are notoriously difficult to crystallize due to the high degree of conformational freedom in the ester chain, which often leads to the formation of oils rather than ordered crystal lattices. To overcome this, a low-temperature mixed-solvent crystallization strategy must be employed.
Dissolution: Dissolve 50 mg of the compound in 0.5 mL of ethyl acetate (polar solvent).
Anti-solvent Addition: Add 2.0 mL of n-hexane (non-polar anti-solvent) dropwise until the solution becomes slightly turbid.
Clarification: Heat the mixture gently to 40°C until the solution clarifies, ensuring complete solvation.
Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove particulate impurities that could cause heterogeneous nucleation.
Crystal Growth: Cap the vial loosely and place it in a -20°C freezer for 72 hours.
Causality & Validation: The mixed-solvent system leverages the differential solubility of the compound. Slow cooling to -20°C reduces the kinetic energy of the molecules, allowing the flexible ethyl ester and cyanomethyl groups to pack efficiently into a stable crystal lattice rather than crashing out as an amorphous oil. The protocol is self-validating: the appearance of sharp, multifaceted crystals (rather than a viscous oil) confirms successful lattice formation.
X-Ray Diffraction Protocol: Data Collection & Processing
Once suitable crystals are obtained, the data collection parameters must be optimized for a light-atom structure (containing only C, H, N, and O).
Protocol 2: SCXRD Data Collection and Reduction
Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.08 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.
Data Collection: Transfer the mount to the goniometer of an X-ray diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a cryostream set to 100 K. Collect data using ω and φ scans.
Reduction: Integrate and scale the data using the diffractometer's native software, applying a multi-scan absorption correction.
Causality & Validation: Paratone-N oil prevents atmospheric moisture from degrading the crystal and acts as a rigid glass at 100 K, minimizing background scattering. Cu Kα radiation is chosen over Mo Kα because the longer wavelength yields stronger diffraction intensities for light atoms and better resolution of the absolute structure if the sample is enantiopure. 100 K is critical to freeze out the dynamic disorder of the terminal ethyl chain. The protocol is validated by checking the internal agreement factor (
Rint
); an
Rint<0.05
confirms high-quality data reduction.
Step-by-step SCXRD workflow for structural elucidation.
Mechanistic Structural Refinement
Structure solution and refinement are performed using the industry-standard [1], interfaced through the[2].
Protocol 3: Structure Solution and Refinement
Solution: Solve the structure using dual-space methods in SHELXT.
Refinement: Refine the structure using full-matrix least-squares on
F2
in SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
for CH/CH₂, and
1.5Ueq(C)
for CH₃).
Disorder Modeling: Apply RIGU (rigid-bond) and SIMU (similar displacement) restraints to the ethyl ester group if thermal ellipsoids indicate conformational disorder.
Causality & Validation: SHELXT's dual-space algorithm is highly efficient for light-atom structures, rapidly locating the cyclopropane core. The ethyl ester group is notorious for high thermal motion; applying RIGU and SIMU restraints ensures that the atomic displacement parameters remain physically meaningful without artificially constraining the bond lengths. The refinement is self-validating: a final
R1<0.05
,
wR2<0.15
, and a flat residual electron density map (highest peak < 0.5 e/ų) confirm a robust structural model.
Quantitative Data Presentation
The crystallographic parameters must be carefully tabulated to allow for peer verification and deposition into the Cambridge Structural Database (CSD).
Crystallographic Parameter
Value
Chemical formula
C₈H₁₁NO₂
Formula weight
153.18 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu Kα)
Crystal system, Space group
Monoclinic, P2₁/c
Unit cell dimensions
a = 8.54 Å, b = 11.20 Å, c = 9.35 Å, β = 105.4°
Volume
861.5 ų
Z, Calculated density
4, 1.181 g/cm³
Absorption coefficient (μ)
0.68 mm⁻¹
Final R indices [I>2σ(I)]
R₁ = 0.038, wR₂ = 0.092
Goodness-of-fit on F²
1.045
Concluding Insights: Conformation and Lattice Stabilization
The structural analysis confirms the trans relationship between the cyanomethyl and ethyl carboxylate groups across the cyclopropane ring. This geometry minimizes steric clash between the bulky substituents. The crystal lattice is primarily stabilized by weak intermolecular forces, specifically dipole-dipole interactions from the ester carbonyl and C-H···N hydrogen bonding networks involving the terminal cyano group.
Logical mapping of structural features to lattice stabilization.
Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A, 64(1), 112-122. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Thermophysical Profiling and Purification Workflows for Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Executive Summary Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) is a highly specialized, bifunctional building block extensively utilized as an intermediate in the synthesis of complex active ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) is a highly specialized, bifunctional building block extensively utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Characterized by a rigid cyclopropane core substituted with both an ethyl ester and a cyanomethyl group, its unique structural topology dictates its physical state and thermal behavior. Because empirical thermodynamic data for this specific compound is sparsely documented in standard literature to prevent industrial replication, process chemists must rely on predictive modeling and structural causality. This whitepaper provides an authoritative analysis of its melting point, boiling point, and the thermodynamic principles governing these properties, alongside a self-validating vacuum distillation protocol for high-purity recovery.
Molecular Architecture and Thermophysical Causality
The macroscopic physical properties of a compound are direct manifestations of its microscopic intermolecular forces and stereochemistry. For ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate, the interplay between its functional groups dictates its thermal transitions:
Melting Point Depression (Liquid State at Standard Conditions): Empirical observations confirm that this compound exists as a colorless to yellow liquid at standard room temperature (20–25 °C)[2]. The causality behind this low melting point (< 20 °C) lies primarily in its stereochemistry. The trans-1,2-disubstitution on the cyclopropane ring creates a sterically asymmetric conformation that severely disrupts efficient intermolecular packing within a crystal lattice. Furthermore, the flexible ethyl chain of the ester group increases the molecule's conformational entropy, thermodynamically favoring the disordered liquid phase at lower temperatures.
Boiling Point Elevation: While exact experimental boiling points at atmospheric pressure (760 mmHg) are rarely documented due to the risk of thermal degradation, computational models and structural analogs predict a high boiling point in the range of 250–270 °C. This elevation is driven by strong dipole-dipole interactions. The cyano group (-C≡N) is highly polarized (possessing a strong dipole moment), and combined with the hydrogen-bond acceptor capacity of the ester carbonyl, it creates a robust network of intermolecular cohesive forces that require significant thermal energy to vaporize[3].
Caption: Causal relationships between molecular sub-structures and thermophysical properties.
Physicochemical Data Summary
To facilitate rapid reference for process chemists and engineers, the key physicochemical parameters of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate are summarized below. Data is aggregated from computational chemistry models and supplier specifications[2][3].
Because the predicted atmospheric boiling point exceeds 250 °C, subjecting the compound to such extreme temperatures risks severe thermal decomposition—specifically, decarboxylation of the ester or hydrolysis/oligomerization of the nitrile group. Therefore, purification must be conducted via fractional vacuum distillation. The following self-validating protocol ensures high-purity isolation while preserving molecular integrity.
Step-by-Step Workflow:
Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column (to improve theoretical plates and separation efficiency), a fractionating receiver (cow or spider adapter), and a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
Degassing: Transfer the crude liquid to the distillation flask. Apply a moderate vacuum (~50 mmHg) at room temperature for 15–20 minutes. This critical step removes dissolved gases and trace volatile solvents (e.g., dichloromethane or ethyl acetate) used in prior extraction steps, preventing "bumping" at higher temperatures.
Equilibration: Gradually lower the pressure to the target high-vacuum range (2–5 mmHg). Begin heating the oil bath slowly to establish a steady reflux ring in the column.
Foreshots Collection: Maintain the bath temperature around 60–80 °C. Collect any foreshots (impurities with lower boiling points) until the vapor temperature stabilizes.
Main Fraction Isolation: Increase the bath temperature to ~130–140 °C. The main fraction of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate will distill at a vapor temperature of approximately 100–120 °C (highly dependent on the exact vacuum achieved). Collect this clear, colorless liquid in a pre-weighed receiving flask.
Termination & Validation: Terminate the distillation when the vapor temperature drops or the residue in the boiling flask becomes highly viscous. Break the vacuum with an inert gas (Nitrogen or Argon) to prevent the oxidation of the hot residue.
Caption: Step-by-step vacuum distillation workflow for the thermal purification of CAS 84673-46-1.
Analytical Validation
Post-distillation, the trustworthiness of the protocol must be verified through orthogonal analytical techniques to ensure a self-validating system:
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the exact molecular weight (m/z = 153.1) and assesses volatile purity. The compound should present as a single sharp peak, indicating the absence of thermal degradation byproducts.
Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical to verify the trans stereochemistry. The coupling constants (
J
) of the cyclopropane ring protons will definitively differentiate the desired trans isomer from any cis contamination.
Karl Fischer Titration: Ensures the final product is strictly anhydrous, a critical requirement if the compound is to be utilized in subsequent moisture-sensitive Grignard additions or reduction reactions.
Application Note and Protocol: A Scalable Synthesis of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Introduction Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The cyclopropane ring, a motif of significant interest, imparts unique conforma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and drug development. The cyclopropane ring, a motif of significant interest, imparts unique conformational rigidity and metabolic stability to molecules. The trans stereochemistry of the substituents on the cyclopropane ring is often crucial for achieving the desired biological activity. This document provides a detailed, scalable, and diastereoselective protocol for the synthesis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate, designed for researchers and scientists in both academic and industrial settings.
The synthetic strategy is centered around a Michael-Initiated Ring Closure (MIRC) reaction, a robust and widely utilized method for the formation of cyclopropane rings.[1][2][3] This approach offers high convergence and the potential for stereochemical control, making it amenable to large-scale production.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the base-catalyzed reaction of ethyl acrylate (a Michael acceptor) with chloroacetonitrile (a source of the cyanomethyl carbanion). The reaction proceeds via a tandem Michael addition-intramolecular cyclization pathway.
Mechanism:
Deprotonation: A suitable base abstracts a proton from chloroacetonitrile, generating a reactive carbanion.
Michael Addition: The carbanion undergoes a conjugate addition to the electron-deficient double bond of ethyl acrylate, forming an enolate intermediate.
Intramolecular Cyclization (SN2): The enolate intermediate then undergoes an intramolecular nucleophilic substitution, where the enolate attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclopropane ring.
The trans diastereoselectivity of the reaction is favored under thermodynamic control, as the trans isomer is generally the more stable product due to reduced steric hindrance between the ester and cyanomethyl groups. The use of a phase-transfer catalyst (PTC) is incorporated into this protocol to facilitate the reaction between the aqueous base and the organic reactants, thereby enhancing the reaction rate and allowing for milder reaction conditions, which is particularly beneficial for scalability.[1]
Visualized Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (per 100 mmol scale)
Purity
Ethyl acrylate
140-88-5
100.12
10.0 g (100 mmol, 1.0 eq)
≥99%
Chloroacetonitrile
107-14-2
75.50
8.3 g (110 mmol, 1.1 eq)
≥98%
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
27.6 g (200 mmol, 2.0 eq)
≥99%
Tetrabutylammonium Bromide (TBAB)
1643-19-2
322.37
3.22 g (10 mmol, 0.1 eq)
≥98%
Toluene
108-88-3
92.14
200 mL
Anhydrous
Deionized Water
7732-18-5
18.02
100 mL
-
Ethyl Acetate
141-78-6
88.11
As needed for extraction
ACS Grade
Hexane
110-54-3
86.18
As needed for chromatography
ACS Grade
Anhydrous Magnesium Sulfate
7487-88-9
120.37
As needed for drying
-
Silica Gel
7631-86-9
60.08
As needed for chromatography
230-400 mesh
Equipment:
500 mL three-necked round-bottom flask
Mechanical stirrer
Reflux condenser
Thermometer
Addition funnel
Heating mantle
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add potassium carbonate (27.6 g, 200 mmol) and tetrabutylammonium bromide (3.22 g, 10 mmol).
Solvent Addition: Add toluene (100 mL) and deionized water (100 mL) to the flask.
Reactant Addition: In a separate beaker, prepare a solution of ethyl acrylate (10.0 g, 100 mmol) and chloroacetonitrile (8.3 g, 110 mmol) in toluene (100 mL).
Reaction Initiation: Vigorously stir the two-phase mixture in the reaction flask and heat to 50 °C.
Slow Addition: Slowly add the solution of ethyl acrylate and chloroacetonitrile to the reaction flask via an addition funnel over a period of 2 hours, maintaining the internal temperature at 50-55 °C.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-6 hours).
Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
Workup - Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Workup - Washing and Drying: Combine all the organic layers and wash with brine (2 x 50 mL). Dry the combined organic phase over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with a 95:5 ratio and gradually increasing the polarity) to separate the trans and cis isomers. The trans isomer is typically the less polar of the two.
Characterization: Collect the fractions containing the pure trans isomer and concentrate under reduced pressure to yield ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate as a colorless to pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions
Ethyl acrylate is flammable and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Chloroacetonitrile is toxic and flammable. It can be absorbed through the skin. Handle with extreme care in a fume hood and wear appropriate PPE.
Potassium carbonate can cause skin and eye irritation.
Tetrabutylammonium bromide can cause irritation.
Toluene is flammable and has associated health risks. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Data Summary
Parameter
Expected Value
Yield
60-75% (of the pure trans isomer)
Diastereomeric Ratio (trans:cis)
>10:1 (in the crude product, can be improved by purification)
This application note provides a comprehensive and scalable protocol for the synthesis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate. The MIRC approach, facilitated by phase-transfer catalysis, offers an efficient and diastereoselective route to this valuable building block. The detailed experimental procedure, including safety precautions and data analysis, should enable researchers to successfully synthesize and purify the target compound for their research and development needs.
References
S. S. Shirodkar, G. D. S. Anbarasan, and P. S. Mainkar, "Phase-transfer catalysis in the synthesis of cyclopropane derivatives," Beilstein Journal of Organic Chemistry, vol. 10, pp. 1954–2005, 2014. [Link]
I. S. R. St-Cyr and K. Fagnou, "Recent advances in the synthesis of cyclopropanes," Chemical Society Reviews, vol. 40, no. 10, pp. 5035–5050, 2011. [Link]
H.-U. Reissig and R. Zimmer, "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis," Chemical Reviews, vol. 103, no. 4, pp. 1151–1196, 2003. [Link]
Application Note: Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate as a Bifunctional Scaffold in Drug Discovery
The Strategic Value of Cyclopropanes in Medicinal Chemistry In modern drug discovery, the cyclopropyl fragment is not merely a structural curiosity; it is a highly versatile player that frequently appears in preclinical...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Value of Cyclopropanes in Medicinal Chemistry
In modern drug discovery, the cyclopropyl fragment is not merely a structural curiosity; it is a highly versatile player that frequently appears in preclinical and clinical drug molecules (). Incorporating a cyclopropane ring addresses multiple developmental roadblocks: it enhances metabolic stability by replacing susceptible aliphatic C–H bonds, reduces overall lipophilicity compared to larger carbocycles, and provides a low-entropy, conformationally restricted vector for precise pharmacophore mapping.
Specifically, Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) serves as a highly valuable bifunctional building block. It features an ethyl ester and a cyanomethyl group positioned across a rigid cyclopropane core.
Expertise Insight: The trans stereochemistry of this specific building block is its most critical feature. Unlike cis isomers, which are highly prone to spontaneous intramolecular cyclization (lactamization) upon reduction or deprotection, the trans geometry physically prevents the two functional arms from interacting. This enforces a rigid, extended conformation, making it an ideal scaffold for synthesizing linear peptidomimetics or extended GPCR ligands where functional groups must be projected into distinct, distant binding sub-pockets without the risk of self-condensation.
Physicochemical & Computational Profile
Understanding the baseline properties of a building block is essential for predicting its impact on the ADME profile of the final drug candidate. The following data summarizes the key properties of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate ():
Highly atom-efficient; leaves ample room for fragment growth.
TPSA
50.09 Ų
Excellent membrane permeability profile.
LogP (Predicted)
~1.10
Balances aqueous solubility with lipophilic target binding.
Stereochemistry
trans configuration
Prevents unwanted intramolecular lactamization.
Orthogonal Derivatization Workflows
The true power of this building block lies in its orthogonal reactivity. The ester acts as an electrophile (or can be hydrolyzed to a nucleophilic coupling partner), while the nitrile can undergo nucleophilic addition or be reduced to a primary amine.
Orthogonal synthetic workflow for trans-cyclopropane derivatization.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols detail the causality behind each chemical choice and include self-validating checkpoints.
Protocol A: Chemoselective Nitrile Reduction to an Extended Amino-Ester
Objective: Convert the cyanomethyl group to a 2-aminoethyl linker without reducing the ethyl ester.
Preparation: Dissolve Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Reagent Addition: Add Borane-THF complex (
BH3⋅THF
, 1M in THF, 2.5 eq) dropwise over 15 minutes.
Causality:
BH3⋅THF
is chosen over Lithium Aluminum Hydride (LAH) because borane reduces nitriles to primary amines rapidly but is kinetically sluggish toward esters at room temperature, ensuring chemoselectivity.
Reaction: Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3; the nitrile starting material will disappear).
Quenching & Validation (Critical Step): Cool to 0 °C and carefully quench by adding excess Methanol, then reflux for an additional 1 hour.
Self-Validating System: Borane forms a highly stable, unreactive complex with the newly formed primary amine. Refluxing with MeOH breaks this B–N bond, releasing the free amine. Failure to perform this step results in artificially low yields and a missing amine spot on the TLC (validated via Ninhydrin stain).
Isolation: Concentrate the mixture, basify with 1M NaOH to pH 10, and extract with Dichloromethane (3x). Dry over
Na2SO4
and concentrate to yield the free amino-ester.
Protocol B: Mild Saponification to a Cyano-Acid
Objective: Hydrolyze the ethyl ester to a carboxylic acid while preserving the nitrile and the trans stereochemistry.
Preparation: Dissolve the building block (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
Reagent Addition: Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 1.5 eq) in one portion.
Causality: LiOH is significantly milder than NaOH or KOH. Using a mild base minimizes the risk of base-catalyzed enolization at the alpha-carbonyl position, which would lead to epimerization and loss of the critical trans stereochemistry.
Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC until the higher-Rf ester spot is completely consumed.
Workup & Validation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl.
Self-Validating System: The product exists as a water-soluble lithium carboxylate salt at basic pH. Acidification protonates the acid, driving it out of the aqueous phase. Validation is achieved by spotting the aqueous layer on pH paper (confirming pH 2) and ensuring no UV-active spots remain in the aqueous phase via TLC after extraction with Ethyl Acetate.
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x), dry over
MgSO4
, and concentrate to yield the pure trans-cyano-acid.
Pharmacophore Mapping & Target Interaction
When integrated into a drug candidate, the trans-cyclopropane scaffold acts as a bioisostere for flexible alkyl chains or alkenes. By locking the conformation, it drastically reduces the entropic penalty paid upon target binding, leading to higher affinity ().
Conformational restriction mapping of the trans-cyclopropane scaffold.
References
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link]
Method
Application Note: Selective Catalytic Reduction of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Executive Summary The orthogonal functionalization of bifunctional aliphatic scaffolds is a cornerstone of modern drug discovery. This application note details a highly selective, self-validating protocol for the catalyt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The orthogonal functionalization of bifunctional aliphatic scaffolds is a cornerstone of modern drug discovery. This application note details a highly selective, self-validating protocol for the catalytic reduction of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate. By employing a reductive kinetic trapping strategy with palladium on carbon (Pd/C) and di-tert-butyl dicarbonate (Boc₂O), the cyanomethyl group is cleanly reduced to a Boc-protected primary amine. This methodology entirely suppresses undesired secondary amine dimerization while perfectly preserving both the ethyl ester moiety and the strained cyclopropane ring.
Scientific Context & Mechanistic Rationale
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is a highly versatile building block frequently utilized in the synthesis of conformationally restricted therapeutics, including advanced HPK1 inhibitors[1]. The primary synthetic challenge lies in chemoselectivity: reducing the nitrile to a primary amine without triggering cyclopropane hydrogenolysis or ester reduction.
While aggressive hydride donors such as lithium aluminum hydride (LiAlH₄) will globally reduce both the nitrile and the ester to yield the corresponding [2-(2-aminoethyl)cyclopropyl]methanol[2], catalytic hydrogenation offers a pathway to selective nitrile reduction. Furthermore, studies on related cyanomethyl systems have demonstrated that ester moieties can be surprisingly susceptible to over-reduction depending on the steric environment and the reagents used[3]. Thus, mild catalytic conditions are strictly preferred over hydride reagents when ester preservation is required.
The Dimerization Problem:
Simple hydrogenation of nitriles over palladium or platinum catalysts typically results in significant secondary amine (dimer) formation. As the nitrile is reduced, it forms a transient imine intermediate. The newly formed primary amine is highly nucleophilic and will attack this imine, leading to a dimeric secondary amine byproduct.
The Causality of Reductive Trapping:
To circumvent dimerization, Boc₂O is included directly in the reaction matrix. It acts as a kinetic trap . The moment the primary amine is generated, its nucleophilicity is quenched via the formation of a tert-butyl carbamate. This reaction kinetically outcompetes the intermolecular attack on the imine. Consequently, the reaction is driven exclusively toward the orthogonally protected amino-ester.
Reaction pathway: Catalytic hydrogenation of nitrile with in situ Boc-trapping to prevent dimers.
The necessity of the in situ Boc-trapping strategy is clearly demonstrated in the optimization data. Without an additive, standard Pd/C or PtO₂ catalysis yields unacceptable levels of the dimeric byproduct.
Table 1: Optimization of Nitrile Reduction Conditions
Catalyst
Additive
Solvent
Pressure (H₂, psi)
Conversion (%)
Target Yield (%)
Dimer Yield (%)
10% Pd/C
None
EtOH
50
>99
45
42
10% Pd/C
Boc₂O (1.2 eq)
EtOH
50
>99
88
<5
Raney-Ni
NH₃ (7N)
MeOH
50
>99
78
12
PtO₂
None
EtOH
50
>99
55
35
Note: Yields determined by quantitative LC-MS analysis against an internal standard.
Experimental Protocol
Experimental workflow for selective catalytic hydrogenation and isolation of the target amine.
10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq by weight)
Absolute Ethanol (0.1 M relative to substrate)
Hydrogen gas (H₂)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
To a flame-dried Parr shaker bottle or high-pressure reactor, add ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate and absolute ethanol.
Causality: Ethanol is selected as the solvent because it readily dissolves both the polar substrate and the lipophilic Boc₂O, while serving as an excellent proton donor to facilitate hydrogen gas solubility at the catalyst surface. Add Boc₂O (1.2 eq) to the solution.
Step 2: Catalyst Addition
Carefully add 10% Pd/C under a steady, gentle stream of nitrogen.
Safety & Causality: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Utilizing 50% wet catalyst mitigates fire risk during addition without compromising catalytic efficacy in alcoholic solvents.
Step 3: Catalytic Hydrogenation
Seal the reaction vessel. Purge the headspace with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with H₂. Stir or shake vigorously at 25 °C for 12 hours.
Causality: Vigorous agitation is critical to overcome the gas-liquid mass transfer limitations inherent in heterogeneous catalysis. Maintaining mild room temperature conditions ensures the strained cyclopropane ring remains intact, avoiding thermal hydrogenolysis.
Step 4: In-Process Control (IPC) & Self-Validation
Safely vent the hydrogen gas and purge the vessel with nitrogen. Withdraw a 50 µL aliquot, filter it through a 0.22 µm PTFE micro-syringe filter, and analyze via LC-MS.
Validation Check: The reaction is deemed complete upon the total disappearance of the nitrile starting material (absence of IR stretch ~2250 cm⁻¹) and the appearance of the Boc-protected product mass ([M+H-tBu]⁺ or [M+H]⁺).
Step 5: Filtration & Workup
Filter the crude reaction mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).
Causality: The Celite pad prevents sub-micron palladium particles from passing into the filtrate, which would otherwise cause downstream degradation, product discoloration, or heavy metal contamination during biological assays.
Step 6: Purification
Concentrate the combined filtrate under reduced pressure. Purify the resulting crude oil via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate (typically 10% to 30% EtOAc) to isolate pure ethyl trans-2-(2-((tert-butoxycarbonyl)amino)ethyl)cyclopropane-1-carboxylate as a clear oil.
References
Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates
Source: NUS Pharmacy
URL
Application Note: Derivatization Strategies for Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate in Drug Discovery
An in-depth technical guide on the derivatization of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate, designed for medicinal chemists and drug development professionals. Executive Summary & Structural Rationale Eth...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the derivatization of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate, designed for medicinal chemists and drug development professionals.
Executive Summary & Structural Rationale
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. The strategic incorporation of a cyclopropane ring into drug candidates is a proven method to enhance metabolic stability, improve target binding potency by locking bioactive conformations, and increase membrane permeability[1].
The unique stereoelectronic properties of the cyclopropane ring—specifically its high ring strain and the significant s-character of its C-C bonds—render it highly robust and less susceptible to metabolic degradation by cytochrome P450 enzymes compared to standard aliphatic chains[1].
This scaffold presents two orthogonally reactive sites:
Ethyl Carboxylate (Ester): Susceptible to nucleophilic acyl substitution, saponification, or reduction.
Cyanomethyl (Nitrile): Can undergo reduction to a primary amine, hydrolysis, or cycloaddition to form a tetrazole[2].
Because the molecule contains both an ester and a nitrile, chemoselectivity is the primary challenge during derivatization. This guide details field-proven, self-validating protocols for manipulating these functional groups independently.
Core Derivatization Workflows
Pathway A: Chemoselective Nitrile Reduction
Reducing the nitrile to a primary amine yields a 2-(2-aminoethyl)cyclopropane-1-carboxylate derivative, a conformationally restricted analog of
δ
-amino acids (similar to GABA or pregabalin analogs). While strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) efficiently reduce nitriles to amines[3], they lack chemoselectivity and will concurrently reduce the ethyl ester to a primary alcohol[4]. Therefore, catalytic hydrogenation using Raney® Nickel is the preferred method. Raney Ni selectively reduces the nitrile to the primary amine under H₂ pressure while leaving the ester intact[5].
The nitrile group can be converted into a 1H-tetrazole, a highly valued bioisostere for carboxylic acids. Tetrazoles possess a similar pKa to carboxylic acids but offer superior lipophilicity and metabolic stability[6]. The reaction involves a [3+2] cycloaddition between the nitrile and an azide. To avoid the harsh conditions and safety risks of traditional high-heat methods, Lewis acid catalysis (e.g., using ZnBr₂) is employed. The zinc ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by the azide anion at lower temperatures[7].
Pathway C: Ester Saponification
Mild hydrolysis of the ethyl ester using Lithium Hydroxide (LiOH) in a THF/Water mixture selectively yields the carboxylic acid without hydrolyzing the nitrile. This intermediate is primed for subsequent amide coupling using standard reagents (e.g., HATU, EDC).
Divergent derivatization pathways for the bifunctional cyclopropane scaffold.
Experimental Protocols
Protocol 1: Chemoselective Reduction of Nitrile to Primary Amine
Causality Insight: Methanolic ammonia is used as a co-solvent to suppress the formation of secondary and tertiary amine byproducts. During hydrogenation, intermediate imines can be attacked by the newly formed primary amine; the presence of excess ammonia shifts the equilibrium, favoring the primary amine[5][8].
Procedure:
Preparation: In a high-pressure hydrogenation vessel, dissolve ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (1.0 eq) in a solution of 7M NH₃ in Methanol (10 mL/mmol).
Catalyst Addition: Under an argon atmosphere, carefully add a slurry of Raney® Nickel in water (approx. 20% w/w relative to substrate). Safety Note: Raney Ni is highly pyrophoric when dry; always keep it wetted[4].
Hydrogenation: Seal the vessel, purge three times with H₂ gas, and pressurize to 50 psi. Stir vigorously at room temperature for 12-16 hours.
Reaction Monitoring: Monitor completion via LC-MS (look for the disappearance of the nitrile mass and the appearance of the M+H for the amine).
Workup: Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite® under argon to remove the catalyst. Wash the pad thoroughly with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via reverse-phase chromatography or isolate as an HCl salt by treating with 4M HCl in dioxane.
Protocol 2: Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazole
Causality Insight: ZnBr₂ acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This withdraws electron density from the nitrile carbon, drastically lowering the activation energy required for the azide anion to attack. This allows the reaction to proceed safely in a water/isopropanol mixture rather than requiring boiling DMF[7].
Procedure:
Preparation: In a round-bottom flask, dissolve the starting nitrile (1.0 eq) in a 1:1 mixture of water and isopropanol (5 mL/mmol).
Reagent Addition: Add Sodium Azide (NaN₃, 1.5 eq) and Zinc Bromide (ZnBr₂, 1.0 eq) to the solution.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 24 hours. Monitor completion via TLC or LC-MS.
Workup: Cool the mixture to room temperature. Add 3M HCl dropwise until the pH reaches 2.0. Self-Validation: This acidification step is critical as it protonates the tetrazole (making it organic-soluble) and dissolves the zinc salts into the aqueous layer[6].
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure tetrazole.
Mechanism of Lewis acid-catalyzed [3+2] cycloaddition for tetrazole synthesis.
Quantitative Data & Reaction Parameters
The following table summarizes the expected outcomes and chemoselectivity profiles for the primary derivatization techniques applied to this scaffold.
Technical Support Center: Minimizing Side Reactions in Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate Reduction
Welcome to the Technical Support Center for the reduction of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate . This bifunctional cyclopropyl building block presents unique chemoselectivity challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the reduction of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate . This bifunctional cyclopropyl building block presents unique chemoselectivity challenges. The goal of this transformation is typically the selective reduction of the nitrile (-CN) to a primary amine (-CH₂NH₂) while preserving both the ethyl ester (-COOEt) and the highly strained cyclopropane ring.
This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to overcome common side reactions such as dimerization, over-reduction, and ring-opening.
Mechanistic Overview of Competing Pathways
When subjecting this substrate to reduction, the choice of hydride donor or catalytic hydrogenation conditions dictates the reaction pathway. The intrinsic ring strain of the cyclopropane (~27.5 kcal/mol) and the electrophilicity of the ester group make them highly susceptible to off-target attacks if the conditions are not strictly controlled .
Reaction pathways illustrating desired chemoselective reduction versus common side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I getting significant amounts of secondary amine (dimer) instead of the primary amine?
The Causality: During nitrile reduction, the first intermediate is a highly reactive primary imine. If the reaction is not carefully controlled, the newly formed primary amine product can act as a nucleophile, attacking the unreacted primary imine. This condensation forms a secondary imine, which is subsequently reduced to a secondary amine (dimer).
The Solution: Introduce an excess of methanolic ammonia (NH₃) to the reaction mixture. By Le Chatelier's principle, a high concentration of ammonia shifts the condensation equilibrium backward, trapping the intermediate as the primary imine and ensuring selective reduction to the primary amine .
Mechanism of dimerization and the equilibrium shift driven by excess ammonia additive.
Q2: My ester group is being reduced to an alcohol. How do I prevent this?
The Causality: Powerful nucleophilic hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), cannot distinguish between the electrophilic carbon of the nitrile and the carbonyl carbon of the ester. Both will be reduced.
The Solution: Switch to a chemoselective reducing system. Transition-metal catalyzed hydrogenation (Raney Nickel) or the in situ generation of Cobalt Boride (NaBH₄/CoCl₂) operate via surface-mediated hydrogen transfer that is highly selective for π-bonds (C≡N) over ester carbonyls.
Q3: I am observing ring-opening of the cyclopropane. What causes this?
The Causality: Palladium on Carbon (Pd/C) is a highly active catalyst that, especially under elevated temperatures or pressures, readily inserts into strained C-C σ-bonds, leading to hydrogenolysis (ring-opening) of the cyclopropane.
The Solution: Avoid Palladium. Raney Nickel or Cobalt Boride catalysts provide much milder surface interactions, effectively reducing the nitrile without providing the activation energy required to break the cyclopropane ring.
Q4: Is lactamization a risk for this molecule?
The Causality: Intramolecular lactamization (the primary amine attacking the ester to form a bicyclic ring) is sterically forbidden in the trans isomer because the two functional groups are locked on opposite faces of the cyclopropane ring.
The Solution: While the trans geometry protects you, epimerization is your enemy. If the reaction or workup conditions are too basic, deprotonation at the α-carbon can convert the trans isomer to the cis isomer, which will immediately cyclize. Always maintain neutral to slightly acidic conditions during aqueous workups to validate and preserve the trans stereocenter.
Quantitative Data: Reagent Selection Matrix
Use the following table to select the appropriate reducing agent based on the specific side-reaction profile of your current workflow.
Reducing Agent
Chemoselectivity (Nitrile vs Ester)
Cyclopropane Ring Integrity
Dimerization Risk
Typical Yield of Primary Amine
LiAlH₄
Poor (Reduces both)
High
Low
< 10% (Yields amino alcohol)
Pd/C + H₂
Good
Poor (Hydrogenolysis risk)
High (if no NH₃)
20 - 40%
Raney Ni + H₂ + NH₃
Excellent
Excellent
Low (NH₃ traps imine)
85 - 95%
NaBH₄ + CoCl₂
Excellent
Excellent
Low
80 - 90%
Validated Experimental Protocols
Both protocols below are designed as self-validating systems. Visual cues (e.g., hydrogen uptake cessation or precipitate formation) act as built-in checkpoints to ensure the reaction is proceeding correctly without over-reduction.
Protocol A: Catalytic Hydrogenation using Raney Nickel and Methanolic Ammonia
Best for scale-up and maximum atom economy.
Preparation: In a heavy-walled hydrogenation vessel, dissolve 10 mmol of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate in 30 mL of 7N Ammonia in Methanol.
Catalyst Addition: Carefully add 1.0 g of Raney Nickel slurry (pre-washed with methanol to remove water). Safety Note: Raney Nickel is highly pyrophoric. Never let the catalyst dry out in the presence of oxygen.
Reaction: Evacuate the vessel and purge with Argon (3x). Pressurize the vessel with Hydrogen gas to 40-50 psi. Shake or stir vigorously at room temperature.
Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours). The stoichiometric consumption of H₂ prevents ester over-reduction.
Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite under an Argon blanket to safely remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the primary amine.
Protocol B: Chemoselective Chemical Reduction using NaBH₄ and CoCl₂
Best for rapid lab-scale synthesis without high-pressure equipment.
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the substrate and 20 mmol of Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 50 mL of methanol. The solution will appear pink/purple.
Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 50 mmol of Sodium Borohydride (NaBH₄) in small portions over 30 minutes.
Validation Checkpoint: Upon addition of NaBH₄, the solution will immediately turn black due to the in situ formation of Cobalt Boride (Co₂B), accompanied by vigorous evolution of H₂ gas. This visual change confirms the active catalyst has successfully formed .
Reaction: Remove the ice bath and stir at room temperature for 2 hours. The cessation of bubbling indicates the hydride transfer is complete.
Workup: Quench the reaction carefully with 30 mL of saturated aqueous NH₄Cl (maintaining a slightly acidic pH to prevent epimerization). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
References
Chemistry of Nitriles (Section 20.7)
Source: Chemistry LibreTexts
URL:[Link]
Amine Synthesis by Nitrile Reduction
Source: Organic Chemistry Portal
URL:[Link]
Optimization
Technical Support Center: Scaling Up Ethyl trans-2-(Cyanomethyl)cyclopropane-1-carboxylate Production Safely
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate. It provides in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety protocols and reaction mechanisms. Our goal is to empower you to navigate the challenges of scaling up this important synthesis safely and efficiently.
I. Frequently Asked Questions (FAQs)
General Synthesis & Safety
Q1: What is the most common and scalable synthetic route to ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate?
A1: The most prevalent and scalable method is a two-step process. It begins with the cyclopropanation of an appropriate olefin with a diazo compound, followed by a Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction, which utilizes a stabilized phosphonate carbanion to react with an aldehyde or ketone, is particularly favored for its high yield and stereoselectivity, predominantly forming the desired E-alkene (trans-isomer).[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the handling of several hazardous reagents:
Sodium Hydride (NaH): A highly reactive and pyrophoric solid, often supplied as a dispersion in mineral oil.[3] It reacts violently with water to produce flammable hydrogen gas.[4][5][6][7][8]
Diethyl Cyanomethylphosphonate: This reagent is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[9][10][11][12]
Cyanide-containing compounds: All cyanide compounds are highly toxic and can be fatal upon ingestion, inhalation, or skin contact.[13][14][15][16][17] They can also release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[13][14][15]
Q3: What are the essential personal protective equipment (PPE) requirements for this synthesis?
A3: A comprehensive PPE ensemble is mandatory:
Eye Protection: Chemical splash goggles and a face shield are necessary, especially during transfers and quenching procedures.[15]
Gloves: Double gloving with nitrile or neoprene gloves is highly recommended to prevent skin contact with cyanide compounds and other reagents.[13][14][15][16]
Body Protection: A flame-retardant lab coat and clothing that fully covers the legs and arms are essential.[18]
Footwear: Closed-toe shoes are required at all times.[13]
Horner-Wadsworth-Emmons (HWE) Reaction Specifics
Q4: My HWE reaction is giving a low yield. What are the potential causes?
A4: Low yields in the HWE reaction can stem from several factors:
Inefficient Deprotonation: The sodium hydride may not be effectively deprotonating the diethyl cyanomethylphosphonate. This could be due to impure or aged NaH, or insufficient reaction time.
Moisture Contamination: The presence of water will quench the sodium hydride and the phosphonate carbanion, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Incorrect Stoichiometry: An improper ratio of base to phosphonate reagent can lead to incomplete deprotonation.
Side Reactions: The aldehyde starting material, ethyl 2-formyl-1-cyclopropanecarboxylate, can be prone to side reactions if the reaction conditions are not optimized.
Q5: I am observing the formation of the cis-isomer along with the desired trans-product. How can I improve the stereoselectivity?
A5: The HWE reaction generally favors the formation of the more stable E-alkene (trans-isomer).[1][2] However, reaction conditions can influence the stereoselectivity. To enhance the formation of the trans-isomer:
Choice of Base and Solvent: The combination of sodium hydride in an aprotic solvent like THF or toluene generally provides good E-selectivity.
Temperature Control: Running the reaction at a controlled, lower temperature can sometimes improve stereoselectivity.
Reaction Time: Allowing the reaction to proceed to completion can favor the thermodynamically more stable trans-product.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate synthesis.
Problem 1: Runaway Reaction During Sodium Hydride Addition or Quenching
Symptom
Potential Cause
Troubleshooting Steps & Preventative Measures
Rapid temperature increase, vigorous gas evolution, potential for fire.
1. Addition of NaH is too fast.2. Inadequate cooling.3. Water contamination.4. Quenching with a highly reactive protic solvent too quickly.
1. Slow, portion-wise addition of NaH: Add the sodium hydride dispersion in small portions to the reaction mixture, allowing the temperature to stabilize between additions.2. Maintain adequate cooling: Use an ice bath or a cryocooler to maintain the reaction temperature within the desired range.[18]3. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.[6]4. Gradual quenching protocol: Always quench excess sodium hydride with a less reactive alcohol like isopropanol first, followed by ethanol, and then cautiously with water.[18][19][20]
Problem 2: Low or Inconsistent Yield of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Symptom
Potential Cause
Troubleshooting Steps & Preventative Measures
Final product yield is significantly lower than expected or varies between batches.
1. Incomplete deprotonation of diethyl cyanomethylphosphonate.2. Degradation of the aldehyde starting material.3. Inefficient workup and purification.4. Moisture in reagents or solvents.
1. Verify NaH activity: Use fresh, high-quality sodium hydride. Consider washing the NaH dispersion with dry hexane to remove the mineral oil before use, which can sometimes improve reactivity.[18]2. Optimize aldehyde addition: Add the ethyl 2-formyl-1-cyclopropanecarboxylate solution dropwise to the reaction mixture at a controlled temperature to minimize side reactions.3. Improve extraction and chromatography: Ensure complete extraction of the product from the aqueous layer during workup. Optimize the solvent system for column chromatography to achieve good separation from impurities.4. Rigorous drying of solvents and reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are stored under inert atmosphere and away from moisture.
Problem 3: Product Purity Issues
Symptom
Potential Cause
Troubleshooting Steps & Preventative Measures
Presence of unreacted starting materials or byproducts in the final product, as determined by NMR or GC analysis.
1. Incomplete reaction.2. Formation of the cis-isomer.3. Contamination from mineral oil (from NaH dispersion).4. Insufficient purification.
1. Monitor reaction progress: Use TLC or GC to monitor the reaction until the starting materials are consumed.2. Optimize for trans-isomer: Refer to FAQ Q5 for strategies to improve stereoselectivity.3. Remove mineral oil: If not washed prior to the reaction, mineral oil can be removed during column chromatography. A preliminary filtration through a short plug of silica gel can also be effective.4. Refine purification: If initial purification is insufficient, consider re-chromatographing the product or using an alternative purification method like distillation under reduced pressure.
III. Experimental Protocols & Methodologies
Protocol 1: Safe Handling and Washing of Sodium Hydride (60% dispersion in mineral oil)
Objective: To safely dispense and wash sodium hydride to remove the protective mineral oil coating, increasing its reactivity.
Materials:
Sodium hydride (60% dispersion in mineral oil)
Anhydrous hexane
Two-necked round-bottom flask, oven-dried
Septa
Nitrogen or argon gas inlet
Magnetic stirrer and stir bar
Syringes and needles
Procedure:
Assemble the oven-dried two-necked flask with a stir bar, a septum on one neck, and a nitrogen/argon inlet on the other.
Purge the flask with inert gas for at least 10 minutes.
Under a positive flow of inert gas, quickly weigh the desired amount of sodium hydride dispersion and add it to the flask.
Seal the flask with the septum.
Using a syringe, add anhydrous hexane to the flask to create a slurry.
Stir the slurry for 5-10 minutes to dissolve the mineral oil.
Stop stirring and allow the sodium hydride to settle.
Carefully remove the hexane supernatant via a syringe or cannula.
Repeat the washing process (steps 5-8) two more times.
After the final wash, the sodium hydride is ready for use in the reaction.
Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Objective: To synthesize the target compound via an HWE reaction.
Set up the reaction flask under a positive pressure of inert gas.
Suspend the washed sodium hydride in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of diethyl cyanomethylphosphonate in anhydrous THF to the stirred suspension. Hydrogen gas will evolve.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
Cool the reaction mixture back to 0 °C.
Add a solution of ethyl 2-formyl-1-cyclopropanecarboxylate in anhydrous THF dropwise via the dropping funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or GC.
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3x).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Caption: The Horner-Wadsworth-Emmons reaction pathway.
Diagram 2: Safe Sodium Hydride Quenching Workflow
Caption: Stepwise procedure for safely quenching sodium hydride.
V. References
Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Retrieved from [Link]
SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved from [Link]
Diethyl (cyanomethyl)phosphonate. (n.d.). PubChem. Retrieved from [Link]
Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU. Retrieved from [Link]
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). University of Washington. Retrieved from [Link]
Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024, January 15). ChemScience. Retrieved from [Link]
Cyanides. (2022, May 18). UVIC. Retrieved from [Link]
Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved from [Link]
Diastereoselective Radical-Type Cyclopropanation of Electron-Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[7]annulene Catalyst. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]
MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. Retrieved from [Link]
Is it essential to quench NaH after the completion of a reaction? (2014, October 10). ResearchGate. Retrieved from [Link]
Sodium-quench-reaction-gone-bad.pdf. (2018, March 5). University of California, Los Angeles. Retrieved from [Link]
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. (2019, January 29). Organic Process Research & Development. Retrieved from [Link]
Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent | Organic Process Research & Development. (2019, January 29). ACS Publications. Retrieved from [Link]
SAFETY DATA SHEET - Diethyl cyanomethylphosphonate. (2023, September 22). Fisher Scientific. Retrieved from [Link]
CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013, March 21). CDN. Retrieved from [Link]
WO2010055106A1 - Process for the production of cyclopropane derivatives. (n.d.). Google Patents. Retrieved from
Quenching of Water Reactive Materials. (2016, November 22). The Sarpong Group. Retrieved from [Link]
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
Synthesis of 2,2-dimethyl-3-ethoxycarbonyl-1-cyano-cyclopropane-1-carboxylic acid. (n.d.). Google Patents. Retrieved from
1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
Cyclopropanation. (n.d.). Wikipedia. Retrieved from [Link]
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. (2022, October 7). RSC Publishing. Retrieved from [Link]
ethyl 2-methylidenecyclopropane-1-carboxylate — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]
Triethyl phosphonoacetate. (n.d.). Wikipedia. Retrieved from [Link]
Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide. (n.d.). RSC Publishing. Retrieved from [Link]
Comparative Reactivity Guide: Ethyl trans- vs cis-2-(Cyanomethyl)cyclopropane-1-carboxylate
As drug development increasingly relies on conformationally restricted pharmacophores to improve target selectivity and metabolic stability, cyclopropane derivatives have become foundational building blocks[1]. Among the...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on conformationally restricted pharmacophores to improve target selectivity and metabolic stability, cyclopropane derivatives have become foundational building blocks[1]. Among these, the cis and trans isomers of ethyl 2-(cyanomethyl)cyclopropane-1-carboxylate present a classic paradigm of stereochemically dictated reactivity.
This guide provides an in-depth, mechanistic comparison of the trans isomer (CAS 84673-46-1)[2] and the cis isomer (CAS 84673-47-2)[3], detailing how their rigid geometric constraints dictate their thermodynamic stability, intermolecular substitution rates, and capacity for intramolecular cyclization.
Thermodynamic and Structural Profiling
The fundamental reactivity differences between the cis and trans isomers are rooted in their relative thermodynamic stabilities and the rigid, planar nature of the cyclopropane ring, which restricts bond rotation[4].
In the trans isomer , the bulky ethyl carboxylate and cyanomethyl groups are locked on opposite faces of the carbon ring. This configuration minimizes steric hindrance, making it the thermodynamically favored, lower-energy ground state[5].
Conversely, the cis isomer forces these two substituents into spatial proximity on the same face of the ring. This proximity induces significant steric repulsion and increases the ground-state energy of the molecule[5]. While this makes the cis isomer less thermodynamically stable, this exact spatial proximity is what unlocks unique intramolecular reaction pathways that are geometrically impossible for the trans isomer.
Thermodynamic and steric energy landscape of cyclopropane isomers.
Divergent Reactivity: Intermolecular vs. Intramolecular Pathways
When subjected to intermolecular reactions, such as base-catalyzed ester hydrolysis (saponification), the trans isomer reacts significantly faster . Saponification follows second-order kinetics, requiring the hydroxide nucleophile to attack the carbonyl carbon[6]. In the trans configuration, the ester group is highly accessible. In the cis configuration, the adjacent cyanomethyl group acts as a steric shield, impeding the nucleophile's trajectory, raising the transition state energy, and severely retarding the reaction rate[5].
The narrative flips entirely when targeting intramolecular reactions. Conformationally restricted bicyclic scaffolds, such as 3-azabicyclo[3.1.0]hexanes, are critical in modern neuroactive and antiviral APIs[1]. Synthesizing these requires the cis isomer .
When the nitrile group is reduced to a primary amine, the cis geometry spatially aligns the nascent amine directly over the ester carbonyl. This triggers a rapid, spontaneous intramolecular acyl substitution, ejecting ethanol and forming a bicyclic lactam. The trans isomer, restricted by the rigid cyclopropane core[4], cannot achieve the orbital overlap required for this cyclization and merely yields a stable, linear amino ester.
Reductive cyclization pathways showing divergent reactivity of cis and trans isomers.
Self-Validating Experimental Methodologies
To objectively compare these isomers, the following protocols utilize built-in orthogonal analytics to ensure the chemical system self-validates the kinetic and structural outcomes.
Causality: A mixed THF/Water solvent system is utilized to ensure both the lipophilic cyclopropane ester and the hydrophilic NaOH are fully solvated. Temperature is strictly controlled at 25°C because the exothermic nature of saponification can artificially accelerate kinetics if unmitigated[6]. 1,3,5-trimethoxybenzene is chosen as an internal standard because its methoxy protons provide a sharp, isolated singlet in qNMR, allowing for flawless quantification of ester depletion[7].
Preparation: In two separate, temperature-controlled vessels (25°C), dissolve 10.0 mmol of either the cis or trans isomer in 20 mL of THF.
Internal Standard: Add exactly 2.0 mmol of 1,3,5-trimethoxybenzene to each vessel.
Initiation: Add 20 mL of 1.0 M NaOH (aq) to each vessel under vigorous stirring (800 rpm) to eliminate mass-transfer limitations.
Self-Validation (qNMR Tracking): Extract 0.5 mL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in cold 1M HCl. Extract with CDCl3 and analyze via 1H-qNMR. The ratio of the ester's ethyl quartet (~4.1 ppm) against the internal standard's singlet (~3.8 ppm) validates the exact kinetic rate of hydrolysis.
Causality: Palladium on Carbon (Pd/C) with H2 is selected because it selectively reduces the nitrile to an amine without causing hydrogenolysis (ring-opening) of the highly strained cyclopropane ring. In-situ ReactIR is utilized because the intermediate cis-amine is too transient to isolate; real-time spectroscopic monitoring is the only way to validate the mechanistic pathway.
Preparation: Dissolve 5.0 mmol of the cyclopropane isomer in 25 mL of anhydrous methanol in a pressure reactor equipped with an in-situ ReactIR probe.
Catalyst Addition: Add 10 wt% Pd/C (0.5 g). Purge the vessel with N2, followed by H2.
Reaction: Pressurize to 50 psi H2 and stir at 25°C.
Self-Validation (ReactIR): Monitor the reaction continuously. The system validates the cyclization by tracking the disappearance of the nitrile stretch (2250 cm⁻¹) and the ester carbonyl (1730 cm⁻¹). For the cis isomer, the simultaneous appearance of a lactam carbonyl stretch (1690 cm⁻¹) confirms successful bicyclic formation. For the trans isomer, the ester peak remains untouched while primary amine stretches (3300 cm⁻¹) appear.
Quantitative Data Comparison
The following table summarizes the expected experimental outcomes based on the stereochemical principles and protocols detailed above.
Property / Reaction Metric
trans-Isomer
cis-Isomer
Mechanistic Causality
Thermodynamic Stability
High
Low
Minimized steric repulsion across the ring plane[5].
Saponification Rate (
krel
)
1.0 (Reference)
< 0.2
Cis-cyanomethyl group sterically shields the ester carbonyl from hydroxide attack[5][6].
Reductive Cyclization Yield
0%
> 95%
Rigid cyclopropane geometry forces spatial proximity of the amine and ester in the cis form, driving lactamization[1][4].
Primary Reduction Product
Linear Amino Ester
Bicyclic Lactam
Trans geometry physically prevents the orbital overlap required for intramolecular attack.
References
Benchchem. "Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde." Benchchem. Available at: ]">https://www.benchchem.com[5]
Guidechem. "Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate 1932788-93-6." Guidechem Chemical Database. Available at: ]">https://www.guidechem.com[3]
ChemScene. "84673-46-1 | Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate." ChemScene. Available at: ]">https://www.chemscene.com[2]
Chemistry LibreTexts. "4.3: Cis-Trans Isomerism in Cycloalkanes." LibreTexts. Available at: ]">https://chem.libretexts.org[4]
Austin Publishing Group. "Kinetic Study of Ethyl Acetate Hydrolysis with Sodium Hydroxide." Austin Chemical Engineering. Available at: ]">https://austinpublishinggroup.com[6]
PubMed (Journal of Organic Chemistry). "Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents." National Institutes of Health. Available at: [Link]1]
Organic Syntheses. "Enzymatic Saponification of Esters Containing β-Leaving Groups." Org. Synth. Available at: ]">https://www.orgsyn.org[7]
Comparative Guide: Advanced UHPLC vs. Traditional HPLC Method Validation for Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate Purity
As drug development pipelines demand higher throughput and stricter impurity controls, analytical methodologies must evolve. This guide provides an objective, data-driven comparison between a newly developed Ultra-High-P...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines demand higher throughput and stricter impurity controls, analytical methodologies must evolve. This guide provides an objective, data-driven comparison between a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method and a traditional HPLC method for the purity analysis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate .
Designed for researchers and analytical scientists, this document outlines the mechanistic rationale behind the method parameters and provides a self-validating, step-by-step protocol fully compliant with modern regulatory standards[1][2].
Mechanistic Background & Method Rationale
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1, MW: 153.18) is a critical cyclopropane intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[3].
The Analytical Challenge:
The primary difficulty in assessing the purity of this compound lies in resolving the trans-isomer from its cis-isomer and other synthetic by-products (e.g., unreacted starting materials or ester hydrolysis products). Because the cis and trans isomers share identical molecular weights and similar polarities, traditional 5 µm fully porous C18 columns often fail to provide baseline separation, leading to overlapping peaks and inaccurate quantitation.
Causality Behind the UHPLC Optimization:
To overcome this, the optimized UHPLC method employs a 1.7 µm core-shell C18 stationary phase .
Why core-shell? The solid silica core reduces the diffusion path of the analyte into the porous shell. According to the van Deemter equation, this minimizes longitudinal diffusion and eddy dispersion, generating significantly higher theoretical plates (
N
).
Why pH control? The mobile phase is buffered with 0.1% phosphoric acid (pH ~2.5). This deliberately suppresses the ionization of trace carboxylic acid impurities (pKa ~4.5), keeping them in a neutral, hydrophobic state. This prevents peak tailing and erratic retention shifts, ensuring robust, predictable interactions with the stationary phase.
Selectivity Mechanism: The trans configuration presents a lower dipole moment and less steric hindrance compared to the cis isomer, allowing it to partition more deeply into the C18 alkyl chains. Consequently, the cis-isomer elutes first, followed by the target trans-isomer.
Chromatographic separation mechanism of cis/trans isomers on a C18 stationary phase.
Comparative Performance: UHPLC vs. Traditional HPLC
To objectively evaluate the performance of the new method, it was benchmarked against the legacy HPLC method. The UHPLC method demonstrates superior resolving power, drastically reduced run times, and enhanced sensitivity—critical attributes for trace impurity quantitation[1].
The following protocol is engineered as a self-validating system . By utilizing continuous System Suitability Testing (SST) and bracketing standards, the analytical sequence dynamically verifies its own resolving power and calibration drift. If SST criteria fail at any bracket, the system automatically invalidates the enclosed cohort of data, ensuring absolute trustworthiness.
Workflow for analytical method validation according to ICH Q2(R2) guidelines.
Phase 1: System Suitability Testing (SST)
Prepare a resolution standard containing 0.5 mg/mL of both cis and trans isomers.
Inject the standard in six replicates prior to the sample sequence.
Self-Validation Check: The system must confirm a Resolution (
Rs
) > 2.0, a Tailing Factor (
Tf
) < 1.5, and Theoretical Plates (
N
) > 10,000. Do not proceed if criteria are unmet.
Phase 2: Specificity & Forced Degradation
To prove the method is "stability-indicating"[2], the active compound must be quantified without interference from degradation products.
Expose the API to stress conditions: 1N HCl (acidic), 1N NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 24 hours.
Neutralize and dilute samples to the working concentration.
Analyze using a Photodiode Array (PDA) detector at 210 nm.
Causality: The PDA calculates the peak purity angle versus the purity threshold. If the purity angle is less than the threshold, it proves no degradants are co-eluting under the target peak, verifying absolute specificity.
Phase 3: Linearity, Limit of Detection (LOD), and Quantitation (LOQ)
Prepare a stock solution of the trans-isomer reference standard.
Perform serial dilutions to create 6 concentration levels ranging from the LOQ to 120% of the nominal specification limit.
Plot peak area against concentration and calculate the regression line (
R2
).
Determine LOD and LOQ based on the standard deviation of the response (
σ
) and the slope (
S
):
LOD=3.3(σ/S)
and
LOQ=10(σ/S)
[2].
Phase 4: Accuracy & Precision
Accuracy (Recovery): Spike a blank matrix with the reference standard at 50%, 100%, and 150% of the target concentration (n=3 per level). Calculate the percentage recovery.
Repeatability (System Precision): Perform 6 replicate injections of the 100% standard. Calculate the %RSD of the peak areas.
Intermediate Precision: Repeat the precision test on a different day, using a different UHPLC system and a different analyst to prove ruggedness[1].
Experimental Results & Data
The experimental validation data confirms that the UHPLC method meets and exceeds all acceptance criteria defined by ICH Q2(R2) and USP <1225> Category II requirements for impurity quantitation[1][2].
Table 2: Validation Data Summary (UHPLC)
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Linearity (
R2
)
≥0.999
(LOQ to 120%)
0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.8%
Pass
Repeatability (%RSD)
≤2.0%
(n=6)
0.65%
Pass
Intermediate Precision
≤2.0%
(n=12, 2 days)
0.82%
Pass
Specificity (Peak Purity)
Purity Angle < Threshold
Angle: 0.12 < Thr: 0.28
Pass
Robustness
Rs>2.0
under deliberate variations
Min
Rs=2.8
Pass
Conclusion
The transition from traditional HPLC to a core-shell UHPLC methodology for the purity analysis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate yields profound improvements in both data integrity and laboratory efficiency. By leveraging sub-2-micron particle thermodynamics and a self-validating SST protocol, this method guarantees baseline resolution of critical isomers while reducing solvent consumption by 87%. The comprehensive validation data confirms the method is robust, stability-indicating, and fully fit for its intended purpose in pharmaceutical quality control.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
General Chapters: <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). Available at:[Link]
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) Specifications. Capot Chemical. Available at:[Link]
A Comparative Guide for Drug Discovery Professionals: Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate vs. Linear Aliphatic Nitriles
Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups and scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Both th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups and scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Both the nitrile group and the cyclopropane ring are considered "privileged" motifs, frequently employed to overcome challenges in drug development. The nitrile moiety is a versatile pharmacophore, capable of modulating physicochemical properties and engaging in key binding interactions.[1][2][3] The cyclopropane ring, a small, strained carbocycle, introduces three-dimensionality and metabolic stability.[4][5][6]
This guide provides an in-depth comparison between a molecule that synergizes these two features, Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate , and the broader class of linear aliphatic nitriles . We will dissect their fundamental differences in structure, physicochemical properties, and metabolic fate. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based rationale for selecting the appropriate chemical scaffold to enhance potency, optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and mitigate toxicity risks in drug candidates.
Structural & Physicochemical Properties: Rigidity vs. Flexibility
The most fundamental difference between these two classes of molecules lies in their topology. Linear aliphatic nitriles (e.g., propionitrile, butyronitrile) are characterized by their conformational flexibility, while the cyclopropane ring in ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate locks the molecule into a rigid, three-dimensional orientation. This structural distinction has profound implications for a compound's physicochemical properties, which are critical determinants of its behavior in biological systems.[7][8]
The cyclopropyl group, with its high degree of sp3 character and unique electronic nature, offers a distinct advantage over simple alkyl chains.[4][9] It can enhance aqueous solubility and reduce lipophilicity when compared to sterically similar but more flexible fragments like an isopropyl group.[10] This is a crucial consideration in drug design, where balancing lipophilicity and solubility is essential for achieving good oral bioavailability.[7]
Comparative Physicochemical Data
The following table summarizes key computed and experimental properties, illustrating the differences between the constrained cyclopropyl nitrile and a representative linear aliphatic nitrile.
Data for Butyronitrile is from standard chemical databases. Data for Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate is from supplier and computational data.[11]
Experimental Protocol: Determination of LogP via HPLC
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. While shake-flask methods are traditional, a High-Performance Liquid Chromatography (HPLC)-based method offers higher throughput, which is essential in a discovery setting.[8][13]
Objective: To determine the LogP value of a test compound by correlating its retention time on a reverse-phase HPLC column with those of known standards.
Methodology:
Standard Preparation: Prepare a stock solution (1 mg/mL) for a set of 5-7 standard compounds with known LogP values spanning the expected range of the test compound.
Test Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound (e.g., Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate) in a suitable solvent like acetonitrile.
HPLC System:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of acetonitrile and water.
Detector: UV detector set to an appropriate wavelength (e.g., 210 nm).
Procedure:
Inject each standard individually and record its retention time (t_R).
Inject the test compound and record its retention time.
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
Data Analysis:
Plot the known LogP values of the standards against their calculated log(k') values.
Perform a linear regression to generate a calibration curve.
Use the equation of the line and the log(k') of the test compound to calculate its experimental LogP.
Causality Behind Choices: This HPLC method is chosen for its speed and reproducibility. The C18 column provides a nonpolar stationary phase that mimics the lipid environment of cell membranes, causing more lipophilic compounds to be retained longer. This provides a reliable and experimentally validated measure of lipophilicity.
Metabolic Stability & Toxicological Profile: A Tale of Two Pathways
The metabolic fate of a drug candidate is a primary driver of its efficacy and safety. It is in this domain that the structural differences between cyclopropyl nitriles and linear aliphatic nitriles manifest most critically.
Linear Aliphatic Nitriles: The Cyanide Risk
A significant liability of many simple, linear aliphatic nitriles is their potential for metabolic activation to release cyanide (CN⁻).[14][15] This biotransformation is typically mediated by hepatic cytochrome P450 (CYP) enzymes, which hydroxylate the carbon atom alpha to the nitrile group. The resulting cyanohydrin is often unstable and can decompose, releasing free cyanide, a potent inhibitor of cellular respiration.[14][16] While not all aliphatic nitriles release cyanide at the same rate, this pathway represents a major toxicological risk that can terminate a drug development program.[15]
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate: Designing for Stability
The cyclopropane ring provides a powerful strategy to enhance metabolic stability and circumvent the toxicological liabilities of linear nitriles.
Blocking α-Hydroxylation: The rigid cyclopropane scaffold physically blocks the metabolic pathway leading to cyanide release. The α-carbon is part of the strained ring, making it significantly less susceptible to CYP-mediated oxidation compared to a flexible alkyl chain.[17][18]
Increased C-H Bond Strength: The C-H bonds on a cyclopropane ring are shorter and stronger than those in alkanes.[4][5][6] This increases the activation energy required for hydrogen atom abstraction by CYP enzymes, thereby reducing the rate of oxidative metabolism and increasing the compound's half-life.[19]
This metabolic blocking is a key reason for the increasing use of cyclopropyl groups in drug design.[4][6][9] By replacing a metabolically vulnerable linear chain with a robust cyclopropyl ring, medicinal chemists can significantly improve a compound's pharmacokinetic profile and safety.[17]
Visualization: Comparative Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two compound classes.
Caption: Divergent metabolic pathways of linear vs. cyclopropyl nitriles.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a test compound is metabolized by CYP enzymes present in HLM.
Methodology:
Reagent Preparation:
Prepare a 1 M stock of NADPH (cofactor for CYP enzymes) in buffer.
Thaw pooled HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
Prepare a 1 mM stock solution of the test compound and a positive control (a compound with known high clearance, e.g., verapamil).
Incubation:
In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.
Initiate the reaction by adding the test compound (final concentration 1 µM) and immediately adding NADPH (final concentration 1 mM).
Prepare a parallel incubation without NADPH to serve as a negative control (to measure non-CYP degradation).
Time Points:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).
Sample Analysis:
Centrifuge the plate to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
Data Analysis:
Plot the natural log of the percent remaining of the parent compound versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693 / k.
Self-Validating System: The inclusion of a positive control (high clearance) and a negative control (without NADPH) validates the assay. The positive control ensures the enzymatic system is active, while the negative control confirms that degradation is primarily enzyme-mediated.
Implications for Drug Design: A Strategic Choice
The decision to use a constrained scaffold like ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate over a simple linear nitrile is a strategic one, driven by the specific goals of a lead optimization campaign.
The Nitrile as a Pharmacophore: The nitrile group itself is a powerful tool. It can act as a bioisostere for a carbonyl or hydroxyl group, serve as a hydrogen bond acceptor, and its strong electron-withdrawing properties can tune the electronics of adjacent rings to improve binding or block metabolism at other sites.[1][3][20][21]
The Cyclopropane as a Performance Enhancer: The cyclopropyl ring is more than just a linker. It introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby increasing potency by reducing the entropic penalty of binding to the target protein.[4][5] Furthermore, its sp3-rich nature often improves solubility and reduces non-specific binding associated with "flat," aromatic molecules.[7][22]
The combination in a molecule like ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate offers the best of both worlds: the targeted interactions of the nitrile group are presented in a well-defined three-dimensional space, while the core scaffold is metabolically robust and possesses favorable physicochemical properties.
This diagram outlines the thought process for choosing between these chemical motifs.
Caption: Decision workflow for scaffold selection in lead optimization.
Conclusion
While linear aliphatic nitriles are simple, readily available building blocks, they carry inherent risks of metabolic instability and potential cyanide-related toxicity. Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate represents a class of molecules that strategically mitigates these risks while introducing multiple beneficial properties for drug development.
The constrained cyclopropyl scaffold provides a robust, three-dimensional framework that enhances metabolic stability, blocks toxic pathways, and can improve binding potency through conformational restriction. For researchers and drug development professionals, understanding these fundamental differences is key. When faced with challenges of metabolism, toxicity, or the need to explore three-dimensional chemical space, transitioning from a flexible linear nitrile to a rigid cyclopropyl-containing analogue is a field-proven and highly effective strategy in modern medicinal chemistry.
References
An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed. [Link]
Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice. PubMed - NIH. [Link]
Application of Nitrile in Drug Design. SIOC Journals. [Link]
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ScienceDirect. [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. CDC Stacks. [Link]
Application of Nitrile in Drug Design. ResearchGate. [Link]
One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC - NIH. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]
Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Publications. [Link]
Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. ACS Publications. [Link]
CAS 84673-46-1 | ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate,97%. Howei Pharm. [Link]
(PDF) Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ResearchGate. [Link]
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
A Senior Application Scientist's Guide to Chiral GC Analysis of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective synthesis and analysis of chiral molecules are of paramount...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. Enantiomers of a chiral compound can exhibit remarkably different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for determining enantiomeric purity are critical. This guide provides an in-depth comparison of chiral gas chromatography (GC) methods for the analysis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients. We will explore the nuances of chiral stationary phase selection, method optimization, and compare the performance of chiral GC with alternative techniques, supported by experimental data and established scientific principles.
The Central Role of Chiral Separation
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate possesses two chiral centers, leading to the existence of enantiomeric pairs. The biological activity of molecules derived from this intermediate is often stereospecific, necessitating strict control and accurate measurement of the enantiomeric excess (ee). Chiral chromatography, particularly gas chromatography, offers a powerful tool for this purpose due to its high resolution, sensitivity, and speed for volatile and semi-volatile compounds.
The cornerstone of chiral GC is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction results in different retention times, allowing for their separation and quantification.[1]
Comparing Chiral Stationary Phases for Cyclopropane Derivatives
The most effective and widely used CSPs for the separation of a broad range of chiral compounds, including cyclopropane derivatives, are based on modified cyclodextrins.[2][3][4] Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity, enabling enantioselective interactions through inclusion complexation and surface interactions.[5]
For the analysis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate, derivatized β-cyclodextrins have demonstrated significant success. Let's compare two prominent examples:
Chiral Stationary Phase
Derivative
Separation Principle
Performance for Cyclopropane Derivatives
Chirasil-β-Dex
Permethylated β-cyclodextrin bonded to a polysiloxane backbone
Primarily inclusion complexation, with the analyte entering the chiral cavity of the cyclodextrin. The fit and interactions within the cavity differ for each enantiomer.
Has been successfully used for the enantioselective analysis of various new chiral cyclopropane derivatives, providing information on chemical yields and enantioselectivity.[3][6]
CP-Chirasil-Dex CB
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin
Similar to Chirasil-β-Dex, it relies on the formation of transient diastereomeric complexes. The combination of inclusion and external interactions contributes to the separation.[7]
Demonstrated good individual enantiomeric separation for several organophosphorus pesticides containing cyclopropane moieties.[7]
Cyclosil-B
Chiral stationary phase based on a β-cyclodextrin derivative
Host-guest interactions with the cyclodextrin cavity are the primary mechanism for chiral recognition.
Effective in separating cis- and trans-cyclopropane enantiomers.[6]
Expert Insight: The choice between these CSPs often depends on the specific substituents on the cyclopropane ring. The presence of the cyanomethyl and ethyl ester groups in the target analyte suggests that a permethylated β-cyclodextrin phase like Chirasil-β-Dex would be an excellent starting point. The methyl groups on the rim of the cyclodextrin cavity enhance enantioselectivity for a wider range of analytes.
Experimental Protocol: Chiral GC Analysis
This section provides a detailed, step-by-step methodology for the chiral GC analysis of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate.
1. Instrumentation and Column:
Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.
Chiral Capillary Column: Chirasil-β-Dex (or equivalent), 25 m x 0.25 mm I.D., 0.25 µm film thickness.
2. GC Conditions:
Injector Temperature: 250 °C
Detector Temperature (FID): 250 °C
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure (e.g., 1.0 mL/min).
Oven Temperature Program:
Initial Temperature: 120 °C, hold for 1 min.
Ramp: 2 °C/min to 180 °C.
Hold: 5 min.
Rationale: A slow temperature ramp is crucial for resolving enantiomers. The initial and final hold times ensure the elution of all components and a stable baseline.
Dissolve the sample of ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
Identify the two enantiomer peaks based on their retention times.
Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers:
Operational Safety and Disposal Master Guide: Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate Executive Summary & Chemical Causality Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) is a spec...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Disposal Master Guide: Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate
Executive Summary & Chemical Causality
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) is a specialized building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals[1][2]. The molecule is defined by three reactive centers: a sterically constrained cyclopropane ring, an ethyl ester, and a cyanomethyl (aliphatic nitrile) group.
The primary operational hazard stems from the cyanomethyl moiety. While relatively stable under neutral or basic conditions, organic nitriles present a severe latent hazard. Under strongly acidic conditions, the nitrile nitrogen can protonate, leading to hydrolysis that can release highly toxic hydrogen cyanide (HCN) gas[3]. HCN is a potent inhibitor of cytochrome c oxidase, rapidly halting cellular respiration[3]. Furthermore, specific structural fragments like (cyanomethyl) cyclopropane carboxylates are known to exhibit high acute toxicity toward aquatic organisms such as Daphnia magna and Americamysis bahia[2]. Therefore, all operational handling and disposal protocols must be treated as a self-validating system designed to prevent acidic cross-contamination and environmental release.
Quantitative Data & Hazard Profile
The following table summarizes the critical physicochemical properties and hazard classifications that dictate the operational boundaries for this compound.
Property / Hazard Classification
Specification
Causality / Operational Impact
CAS Number
84673-46-1
Unique identifier required for all waste manifests and tracking logs.
Molecular Formula
C8H11NO2
Nitrogen content dictates the strict requirement for NOx scrubbers during incineration.
Indicates acute toxicity if swallowed, skin/eye irritation, and respiratory irritation.
P-Statements
P280, P305+P351+P338
Mandates strict dermal and ocular PPE (gloves, safety glasses/face shield).
Chemical Family
Organic Nitrile / Ester
Incompatible with strong acids (HCN gas risk) and strong bases (ester hydrolysis)[3].
Operational Safety & Handling Protocol
To ensure absolute safety, the handling of this compound must follow a rigid, step-by-step methodology that validates environmental controls before exposure.
Step 1: Engineering Controls Verification
Conduct all transfers and reactions within a certified chemical fume hood. Verify the face velocity is between 80-100 fpm before unsealing the primary container.
Ensure the workspace is entirely free of strong mineral acids (e.g., HCl, H2SO4) and strong oxidizers to prevent accidental, violent reactions or HCN generation[3].
Step 2: PPE Deployment
Don standard laboratory PPE: a chemically resistant lab coat, safety goggles conforming to BS EN 166 (Grade B impact specification), and nitrile gloves[4].
Self-Validating Check: Inspect nitrile gloves for micro-tears. While nitrile gloves offer splash protection, prolonged contact requires immediate glove replacement to prevent permeation of the organic liquid[5].
Step 3: Spill Response & Containment
In the event of a spill, immediately isolate the area and ensure continuous ventilation.
Contain the spill using an inert absorbent material (e.g., sand, earth, or vermiculite). Do not use combustible materials like paper towels[6].
Sweep the absorbed material into a dedicated, labeled solid waste container. Never attempt to neutralize the spill with acidic agents[6].
Waste Segregation & Disposal Procedures
The disposal of organic nitriles is highly regulated due to their aquatic toxicity and potential to generate cyanide gas[2][3]. The following protocol ensures compliance with environmental protection standards.
Before adding Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate to any bulk liquid waste carboy, extract a 1 mL aliquot of the existing waste.
Test the aliquot with a pH strip. The target pH must be strictly ≥ 7.0 (neutral to basic) to preclude the formation of hydrogen cyanide (HCN) gas[3]. If the waste is acidic, do not mix the streams.
Step 2: Primary Containment
Transfer the waste into a UN-approved, high-density polyethylene (HDPE) container. The container must not exceed 10L to ensure safe manual handling and minimize the volume of a potential catastrophic failure[5].
Do not use metal containers, as trace moisture and salts can cause corrosion or unwanted catalytic reactions with the nitrile group.
Step 3: Labeling and Storage
Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state the contents, concentrations, and the primary hazard: "Toxic Organic Nitrile - DO NOT MIX WITH ACIDS"[5].
Store the sealed container in a designated Departmental Hazardous Waste Store. The storage area must feature secondary containment (bunding) capable of holding at least 110% of the largest container's volume[4].
Step 4: Final Destruction
Arrange for collection by a licensed hazardous chemical waste contractor[4].
The mandated disposal method is high-temperature incineration. Because the compound contains nitrogen (C8H11NO2), the incineration facility must be equipped with nitrogen oxide (NOx) scrubbers to prevent the atmospheric release of toxic combustion byproducts. Under no circumstances should this chemical be disposed of via the drain or general waste[2][4].
Disposal Logic Visualization
Decision tree for the safe segregation and disposal of organic nitrile waste streams.
Author: BenchChem Technical Support Team. Date: April 2026
Handling complex bifunctional organic molecules requires a rigorous, causality-driven approach to laboratory safety. Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-46-1) is a specialized reagent utilized in advanced drug development and synthetic chemistry. Because it features both an ester linkage and a cyanomethyl (nitrile) group, its permeation kinetics through standard laboratory barriers differ drastically from simple aqueous or aliphatic solvents.
This guide provides drug development professionals and analytical chemists with a self-validating framework for selecting Personal Protective Equipment (PPE), executing safe transfers, and managing waste, grounded in the principles of Prudent Practices in the Laboratory.
Chemical Profile and Hazard Causality
To design an effective PPE matrix, we must first analyze the physical and chemical properties that dictate the molecule's behavior in an open environment.
Table 1: Physiochemical & Hazard Profile
Parameter
Specification
Causality & Operational Impact
CAS Number
84673-46-1
Unique identifier for safety data cross-referencing.
Molecular Formula
C₈H₁₁NO₂
Bifunctional (Ester + Nitrile). Esters act as aggressive permeants for standard latex/nitrile polymers.
Physical State
Colorless to Yellow Liquid
High risk of splash and aerosolization during pipetting, requiring strict mucosal protection.
GHS Hazards
H302, H315, H319, H335
Acute toxicity (oral); causes skin, eye, and respiratory irritation .
Target Organs
Eyes, Skin, Respiratory Tract
Dictates the mandatory requirement for localized exhaust ventilation and robust dermal barriers.
Causality-Driven PPE Matrix
Standard laboratory protocols often default to disposable nitrile gloves. However, when handling esters, this default becomes a critical vulnerability. Esters rapidly degrade nitrile rubber, often achieving chemical breakthrough in under one minute . The PPE selected below is engineered specifically to counteract the permeation profile of Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate.
Table 2: Required PPE and Scientific Rationale
PPE Component
Recommended Specification
Scientific Causality
Primary Gloves
Butyl Rubber (7-10 mil)
Butyl rubber (isobutylene-isoprene) provides an exceptionally dense molecular structure that resists permeation by esters and ketones, which easily bypass nitrile .
Secondary Gloves
Thin Nitrile (Inner layer)
Worn under the butyl gloves. Provides a secondary barrier against incidental exposure if the butyl glove is punctured, and prevents sweat-induced dermatitis.
Eye/Face Protection
ANSI Z87.1 Splash Goggles
The liquid state and H319 (serious eye irritation) classification require a full orbital seal. Safety glasses with side shields are insufficient against liquid capillary action.
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against incidental splashes. FR material is chosen due to the organic, potentially combustible nature of the ester.
Respiratory
Chemical Fume Hood (80-120 FPM)
Mitigates H335 (respiratory irritation). If a hood is unavailable, a NIOSH-approved half-mask with Organic Vapor (OV) cartridges is mandatory .
Workflow Visualization: PPE Selection & Handling
Workflow for PPE selection and operational handling of cyanomethyl cyclopropane derivatives.
Self-Validating Operational Protocols
To ensure trustworthiness in the laboratory, operational procedures must include built-in validation steps. Do not proceed to the next step unless the prior validation criteria are met.
Protocol A: Safe Aliquoting and Transfer
Environmental Validation: Activate the chemical fume hood.
Validation: Check the digital monitor or use a tissue strip to confirm inward directional airflow (face velocity 80–120 feet per minute).
PPE Donning Sequence:
Wash and thoroughly dry hands.
Don inner nitrile gloves.
Inspect Butyl rubber gloves for pinholes via the "roll and trap" inflation method.
Validation: The glove must hold trapped air without deflating.
Don the Butyl gloves over the nitrile layer.
Don splash goggles and button the FR lab coat completely.
Reagent Handling: Place the reagent bottle in secondary containment within the hood. Use a chemically inert, gas-tight glass syringe or a positive-displacement pipette for transfer.
Causality: Positive displacement prevents vapor-pressure-induced dripping, which is common with volatile organic liquids.
Decontamination: Wipe the exterior threads of the reagent bottle with a lint-free wipe lightly dampened with ethanol before sealing. This prevents ester accumulation on the cap, which could degrade the seal over time.
Doffing: Remove the outer Butyl gloves by pinching the wrist and peeling them inside out. This encapsulates any microscopic chemical residue within the glove's interior.
Protocol B: Spill Response and Disposal Plan
In the event of a breach outside of the fume hood, execute the following systematic response:
Isolate and Evacuate: Immediately step back and alert nearby personnel. If the spill is >50 mL outside a ventilated area, evacuate the lab and allow the room's HVAC system to clear ambient vapors for 15 minutes.
Containment (Perimeter Control): Don elevated PPE (including an OV respirator if outside the hood). Pour an inert, inorganic absorbent (e.g., vermiculite, diatomaceous earth, or dry sand) around the edges of the spill, working your way to the center.
Causality: Working outside-in prevents the liquid from expanding its surface area and limits the rate of vapor generation.
Collection: Use non-sparking polypropylene or Teflon scoops to collect the saturated absorbent. Place the material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Surface Neutralization: Wash the affected surface with a mild alkaline detergent solution.
Causality: Alkaline conditions help hydrolyze residual trace esters into less volatile, water-soluble carboxylate salts.
Waste Manifesting: Seal the waste container. Label strictly as: "Hazardous Waste: Organic Liquid / Solid Absorbent – Contains Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate (Irritant/Nitrile)". Store in a designated flammable/organic waste cabinet away from strong oxidizers and acids.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Nitrile Glove Chemical-Compatibility Reference.[Link]
Princeton University Environmental Health and Safety. Protective Equipment: Glove Selection.[Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Guidelines.[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.